molecular formula C10H8BrF3O B13134883 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal

Katalognummer: B13134883
Molekulargewicht: 281.07 g/mol
InChI-Schlüssel: XFJVAAKGAIHCJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzene with acrolein under specific conditions. One common method includes the use of a palladium-catalyzed Mizoroki-Heck cross-coupling reaction, followed by hydrogenation. The reaction conditions often involve the use of palladium acetate as a catalyst and tetrabutylammonium acetate as a base, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of palladium catalysts can be implemented to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: Its derivatives may be used to study biological pathways and interactions.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but contains an amine group instead of an aldehyde.

    3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the bromine atom.

    2-Bromo-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an aldehyde.

Uniqueness

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of its bromine, trifluoromethyl, and aldehyde functional groups. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical reactions and applications .

Eigenschaften

Molekularformel

C10H8BrF3O

Molekulargewicht

281.07 g/mol

IUPAC-Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-6H,1-2H2

InChI-Schlüssel

XFJVAAKGAIHCJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.